molecular formula C12H10O3 B1584521 2-Methoxy-1-naphthoic acid CAS No. 947-62-6

2-Methoxy-1-naphthoic acid

Cat. No.: B1584521
CAS No.: 947-62-6
M. Wt: 202.21 g/mol
InChI Key: OSTYZAHQVPMQHI-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by a methoxy group at the second position and a carboxylic acid group at the first position. This compound is known for its applications in various chemical reactions and its role in scientific research.

Biochemical Analysis

Biochemical Properties

2-Methoxy-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of chiral (methoxynaphthyl)oxazoline . It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can be synthesized from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene . Additionally, this compound undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of naphthalene derivatives . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, the compound undergoes Birch reduction to form 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-1-naphthoic acid can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-1-naphthoic acid with methyl sulfate and sodium hydroxide, followed by basic hydrolysis of the resultant ester . Another method includes the preparation from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Properties

IUPAC Name

2-methoxynaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTYZAHQVPMQHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241571
Record name 2-Methoxy-1-naphthoic acid
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Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947-62-6
Record name 2-Methoxy-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Methoxy-1-naphthoic acid
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Record name 2-Methoxy-1-naphthoic acid
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Record name 2-methoxy-1-naphthoic acid
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Synthesis routes and methods I

Procedure details

A solution of 21.6 g of the compound of Step A above in 48 ml of Claisen's alkali solution (solution of 21 g of KOH in 15 ml of water, made up to 60 ml with methanol) is heated at reflux for 4 hours. The reaction mixture is then diluted with 50 ml of water and poured into 75 ml of 15.5% hydrochloric acid solution cooled to 0° C. with stirring. The white precipitate formed is then filtered off over a Buchner funnel and then washed with water and dried under a phosphoric vacuum. The dry residue obtained is dissolved in a solution of ethanol and water (80:20, v/v) at boiling. After cooling to 0° C., 13.7 g of the expected product are obtained.
Quantity
21.6 g
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reactant
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Quantity
21 g
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reactant
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reactant
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75 mL
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reactant
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[Compound]
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Claisen's alkali
Quantity
48 mL
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solvent
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Quantity
15 mL
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solvent
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50 mL
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Reaction Step Eight

Synthesis routes and methods II

Procedure details

50% Aqueous sodium hydroxide was added to a solution of this methyl 2-methoxynaphthoate in methanol (400 mL). The mixture was refluxed, and water (300 mL) was added at a rate which kept the forming sodium 2-methoxynaphthoate in solution. After the water was added, the reaction was refluxed an additional 3 hours, then allowed to stand at room temperature overnight. The resulting solid mass was acidified with concentrated HCl, then was diluted with water (1 liter) and the product collected by filtration. Vacuum drying gave 50.96 g of 2-methoxy-1-naphthoic acid, a 95% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
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Reaction Step One
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sodium 2-methoxynaphthoate
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0 (± 1) mol
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0 (± 1) mol
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Name
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when 2-Methoxy-1-naphthoic acid is treated with lithium in liquid ammonia, followed by the addition of methyl iodide?

A1: This reaction sequence results in the reductive methylation of this compound. The lithium in liquid ammonia acts as a reducing agent, generating a radical anion intermediate. This intermediate is then trapped by methyl iodide, leading to the formation of 2-methyl-1,2-dihydro-2-naphthoic acid as the major product. [] This method offers a way to selectively alkylate the naphthalene ring system while reducing the carboxylic acid function.

Q2: How does the presence of the methoxy group in this compound affect its Birch reduction compared to unsubstituted 2-naphthoic acid?

A2: The presence of the methoxy group in this compound significantly influences its Birch reduction pathway. [] While unsubstituted 2-naphthoic acid primarily undergoes reduction to yield the corresponding 1,4-dihydro derivative, this compound experiences a different outcome. The electron-donating nature of the methoxy group likely alters the electronic distribution within the naphthalene ring, influencing the regioselectivity of protonation during the reduction process. This leads to a significant amount of dialkylated product, a phenomenon not observed with the unsubstituted 2-naphthoic acid.

Q3: Can Tandem Mass Spectrometry coupled with Ion Mobility Spectrometry (TIMS-FT-ICR MS/MS) be used to analyze complex mixtures containing isomers like this compound?

A3: Yes, TIMS-FT-ICR MS/MS proves to be a powerful tool for analyzing complex mixtures, even when they contain isomers like this compound and 4-Methoxy-1-naphthoic acid. [] This technique separates ions based on their mass-to-charge ratio and their drift time through a gas-filled mobility cell, allowing for the differentiation of isomers that might otherwise be indistinguishable by mass spectrometry alone. This method, coupled with database searching based on ion mobility and MS/MS matching, helps identify potential structures even in complex mixtures like dissolved organic matter.

Q4: Can this compound be used as a starting material to synthesize other valuable compounds?

A4: Yes, this compound serves as a versatile starting material for synthesizing various organic compounds. [] For instance, upon treatment with sodium in liquid ammonia, it undergoes Birch reduction to form the corresponding 1,4-dihydro derivative. This dihydro compound can be further derivatized to yield methyl 2-oxotetralin-1-carboxylates, important intermediates in organic synthesis.

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